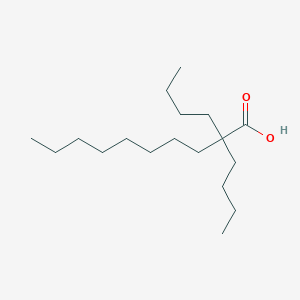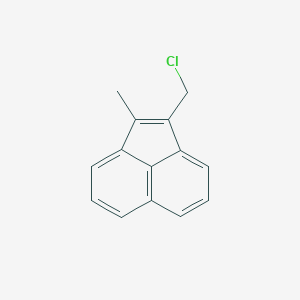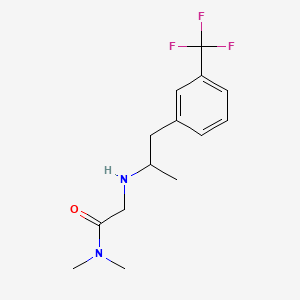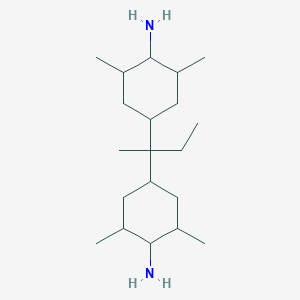
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is an organic compound characterized by its unique structure, which includes two cyclohexane rings substituted with dimethyl groups and connected by a butane-2,2-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) typically involves the reaction of 2,6-dimethylcyclohexanone with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine groups or the cyclohexane rings.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or activation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Butane-2,2-diyl)diphenol: Similar in structure but with phenol groups instead of amine groups.
4,4’-(Propane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with a propane bridge instead of a butane bridge.
4,4’-(Ethane-1,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with an ethane bridge.
Uniqueness
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
65962-49-4 |
|---|---|
Molekularformel |
C20H40N2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
4-[2-(4-amino-3,5-dimethylcyclohexyl)butan-2-yl]-2,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C20H40N2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h12-19H,7-11,21-22H2,1-6H3 |
InChI-Schlüssel |
YPNQKKOLWLIECV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1CC(C(C(C1)C)N)C)C2CC(C(C(C2)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


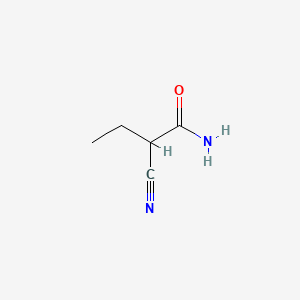
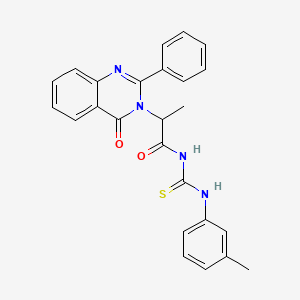
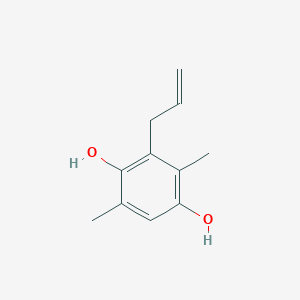

![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
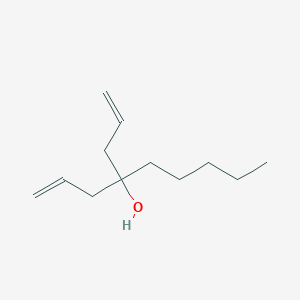
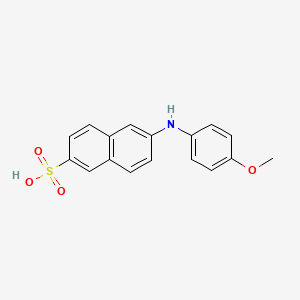
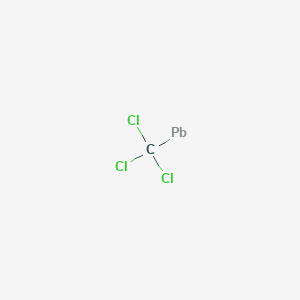
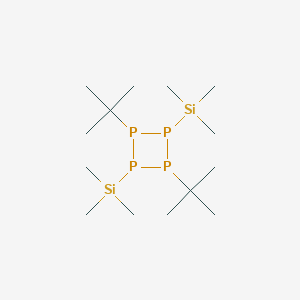
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
